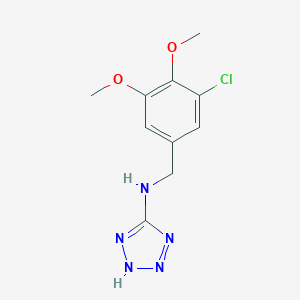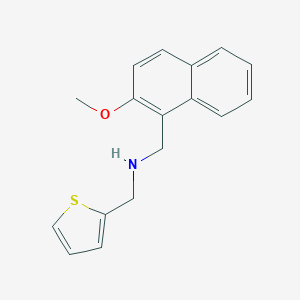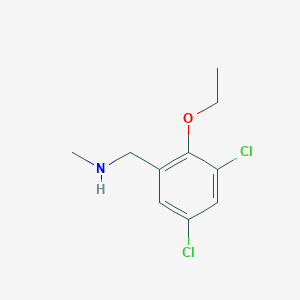![molecular formula C15H21N3O3 B249666 3-methyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanoic acid](/img/structure/B249666.png)
3-methyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanoic acid is a complex organic compound featuring a piperazine ring substituted with a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring is formed through cyclization reactions.
Substitution with Pyridine: The piperazine ring is then substituted with a pyridine moiety using nucleophilic substitution reactions.
Addition of the Pentanoic Acid Chain: The final step involves the addition of the pentanoic acid chain through acylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors may be employed to ensure consistent production and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-methyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-methyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and piperazine moieties allow the compound to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]hexanoic acid: Similar structure but with a hexanoic acid chain.
3-Methyl-5-oxo-5-[4-(pyridin-3-yl)piperazin-1-yl]pentanoic acid: Pyridine moiety attached at a different position.
3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperidin-1-yl]pentanoic acid: Piperidine ring instead of piperazine.
Uniqueness
The uniqueness of 3-methyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanoic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H21N3O3 |
|---|---|
Peso molecular |
291.35 g/mol |
Nombre IUPAC |
3-methyl-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanoic acid |
InChI |
InChI=1S/C15H21N3O3/c1-12(11-15(20)21)10-14(19)18-8-6-17(7-9-18)13-4-2-3-5-16-13/h2-5,12H,6-11H2,1H3,(H,20,21) |
Clave InChI |
IBECMQHYHOGLLH-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)N1CCN(CC1)C2=CC=CC=N2)CC(=O)O |
SMILES canónico |
CC(CC(=O)N1CCN(CC1)C2=CC=CC=N2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-fluorophenyl)-N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B249587.png)
![N-({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B249589.png)
![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B249591.png)
![N-[2-(dimethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B249593.png)
![2-[2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy]acetamide](/img/structure/B249594.png)
![2-{[4-(Benzyloxy)benzyl]amino}-1-phenylethanol](/img/structure/B249595.png)
![({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B249597.png)
SULFANYL]ETHYL})AMINE](/img/structure/B249599.png)

![4-amino-N-{2-[(4-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B249601.png)



![1-[4-(benzyloxy)-3-ethoxyphenyl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B249613.png)
